molecular formula C10H8BrN B1280848 4-Bromonaphthalen-2-amine CAS No. 74924-94-0

4-Bromonaphthalen-2-amine

Cat. No. B1280848
CAS RN: 74924-94-0
M. Wt: 222.08 g/mol
InChI Key: SAMHIPLAJNLCLT-UHFFFAOYSA-N
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Description

4-Bromonaphthalen-2-amine, also known as 1-Amino-4-bromonaphthalene, is a chemical compound with the CAS Number: 74924-94-0 . It has a molecular weight of 222.08 and its linear formula is C10H8BrN .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-bromo-2-nitronaphthalene with tin (II) chloride dihydrate in ethanol under reflux conditions . Another method involves the ATP-dependent condensation of ®-pantoic acid and -alanine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene ring substituted with a bromine atom and an amine group . The exact structure can be represented by the linear formula C10H8BrN .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the amine group. For instance, it can react with urea and concentrated HCl in DMF, followed by treatment with cold NH4OH .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

DNA Binding and Cellular Imaging

4-Bromonaphthalen-2-amine is utilized in the synthesis of DANPY derivatives, a biocompatible chromophore known for its effectiveness in staining various cellular targets. This compound is synthesized through the condensation of free secondary amines with corresponding 2-naphthol under Bucherer conditions. The resultant tertiary aminonaphthalene core of DANPY shows promise in applications such as membrane staining and DNA-based biophotonics (Kingsbury et al., 2019).

Phosphorescence and Proton Monitoring

Derivatives of this compound exhibit pH-controlled phosphorescence in aqueous solutions. β- and γ-cyclodextrins have been noted to enhance the emissions of some of these bromonaphthalene derivatives, showcasing potential applications in proton monitoring and other photophysical phenomena (Bissell & Silva, 1991).

Cysteine Detection

A colorimetric sensor developed using 2-bromonaphthalene-1,4-dione, related to this compound, has shown high selectivity and sensitivity for cysteine detection in water solutions and bovine serum albumin, indicating potential for biochemical sensing applications (Shang et al., 2016).

Organic Compound Synthesis

This compound is involved in the synthesis of new organic derivatives of mercury and tellurium. The synthesized compounds' structures have been elucidated using various spectroscopic methods, revealing their potential in further chemical applications (Al-Asadi, 2020).

Safety and Hazards

4-Bromonaphthalen-2-amine is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Bromonaphthalen-2-amine has potential applications in the synthesis of pharmaceutically relevant vitamin B5 antimetabolites . Its broad amine scope enables the efficient synthesis of these compounds, which may prove useful in the quest for new antimicrobials that target coenzyme A biosynthesis and utilization .

Relevant Papers Several papers have been published on this compound. One paper discusses the synthesis of 4-(4-Bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one . Another paper discusses the ATP-dependent condensation of ®-pantoic acid and -alanine .

properties

IUPAC Name

4-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMHIPLAJNLCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478933
Record name 4-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74924-94-0
Record name 4-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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